molecular formula C10H12N4O2 B14880430 1-Methyl-4-morpholino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile

1-Methyl-4-morpholino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile

Cat. No.: B14880430
M. Wt: 220.23 g/mol
InChI Key: IKDVSPVVDXVGGH-UHFFFAOYSA-N
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Description

1-Methyl-4-morpholino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms. They are found throughout nature in various forms and are known for their diverse biological potential, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activities .

Preparation Methods

The synthesis of 1-Methyl-4-morpholino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile typically involves cyclization reactions. One common method is the reaction of 1-methyl-2-thiouracil with morpholine and cyanogen bromide under basic conditions. The reaction proceeds through nucleophilic substitution and cyclization to form the desired pyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-4-morpholino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-4-morpholino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a precursor in organic synthesis.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Due to its biological activities, it is explored for potential use in drug development, particularly for its anticancer and antimicrobial properties.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-morpholino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-Methyl-4-morpholino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives, such as:

    1-Methyl-2-thiouracil: Known for its use in the synthesis of various heterocyclic compounds.

    4-Morpholino-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile: Exhibits similar biological activities but with different chemical properties due to the presence of a thioxo group.

    1-Methyl-2-(methylsulphanyl)-4-(3-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile: Known for its potent antifungal activity

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

1-methyl-4-morpholin-4-yl-2-oxopyrimidine-5-carbonitrile

InChI

InChI=1S/C10H12N4O2/c1-13-7-8(6-11)9(12-10(13)15)14-2-4-16-5-3-14/h7H,2-5H2,1H3

InChI Key

IKDVSPVVDXVGGH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=NC1=O)N2CCOCC2)C#N

Origin of Product

United States

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